1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a cyano group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group can also participate in reactions that alter the compound’s activity or stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and cyano-containing molecules. Examples include:
7-chloro-3-methyl-1-benzofuran-2-carboxylate: Lacks the cyano group but shares the benzofuran core.
1-cyano-1,2-dimethylpropyl carbamates: Contains the cyano group but lacks the benzofuran core.
Uniqueness
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is unique due to the combination of its benzofuran core and cyano group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 7-chloro-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-10(2)19(5,9-21)22-17(23)12(4)25-18(24)15-11(3)13-7-6-8-14(20)16(13)26-15/h6-8,10,12H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUODVVWMZTZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C(=O)OC(C)C(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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